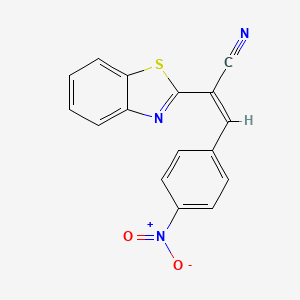

(2Z)-2-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile

Description

(2Z)-2-(1,3-Benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile is a benzothiazole-acrylonitrile derivative featuring a 4-nitrophenyl substituent. The benzothiazole moiety is electron-rich, while the 4-nitrophenyl group is strongly electron-withdrawing, creating a push-pull electronic configuration. This structural motif is common in optoelectronic materials and bioactive molecules due to its tunable electronic properties . The compound’s synthesis, as reported in , involves microwave-assisted methods, highlighting efficiency in forming the acrylonitrile backbone. Its crystallographic analysis would likely employ programs like SHELXL or OLEX2, as described in and .

Properties

Molecular Formula |

C16H9N3O2S |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

(Z)-2-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile |

InChI |

InChI=1S/C16H9N3O2S/c17-10-12(9-11-5-7-13(8-6-11)19(20)21)16-18-14-3-1-2-4-15(14)22-16/h1-9H/b12-9- |

InChI Key |

BZRGZMKGMOAWJD-XFXZXTDPSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C#N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-2-(2-benzothiazolyl)acrylonitrile typically involves the following steps:

Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Nitration of Phenyl Ring: The phenyl ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Acrylonitrile Formation: The final step involves the condensation of the nitrophenyl and benzothiazolyl intermediates with acrylonitrile under basic conditions.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like potassium permanganate.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

Reduction: 3-(4-Aminophenyl)-2-(2-benzothiazolyl)acrylonitrile.

Oxidation: Oxidized derivatives of the benzothiazole ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-2-(2-benzothiazolyl)acrylonitrile depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

Material Science: In electronic applications, the compound’s electronic properties, such as its ability to transport electrons or holes, are crucial.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties of Related Compounds

Key Observations:

Electronic Effects: The 4-nitrophenyl group in the target compound enhances electron deficiency compared to electron-donating groups like diphenylamino (Compound I) or pyrenyl (Py-BZTCN). In contrast, the diphenylamino group in Compound I promotes intramolecular charge transfer (ICT), leading to redshifted absorption spectra .

Solid-State Interactions: Compounds with diphenylamino groups exhibit stronger π-π stacking due to extended conjugation, whereas the nitro group in the target compound may favor dipole-dipole interactions or hydrogen bonding (e.g., nitro···H-C) . Py-BZTCN forms cocrystals with TCNB, demonstrating how substituents dictate supramolecular assembly .

Biological Activity: Thiazolidinone hybrids (e.g., Les-45) with nitro groups show anticancer activity, suggesting the target compound may share similar bioactivity. However, the acrylonitrile backbone vs. thiazolidinone could alter binding selectivity .

Photophysical and Electrochemical Properties

- HOMO-LUMO Gaps: Compound I (diphenylamino derivative) has a calculated HOMO-LUMO gap of ~3.1 eV, while nitro-substituted analogs like the target compound are expected to have smaller gaps (~2.5–2.8 eV) due to enhanced electron withdrawal . Py-BZTCN’s ambipolar behavior (μₑ/μₕ = 0.0104/0.1252 cm²/Vs) underscores the role of substituents in balancing electron and hole mobility .

- Solvent Effects: Polar solvents stabilize the excited state of nitro-containing compounds, as seen in ’s study of Compound I in chloroform and methanol .

Crystallographic and Packing Behavior

- The nitro group’s planarity and dipole moment often lead to dense molecular packing. For example, ’s naphthyl derivative crystallizes in a monoclinic system with weak C-H···π interactions, whereas nitro groups may induce stronger intermolecular forces .

- In contrast, carbazole-containing analogs (e.g., Compound III in ) exhibit Z’ > 1 due to conformational polymorphism, a feature less common in nitro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.